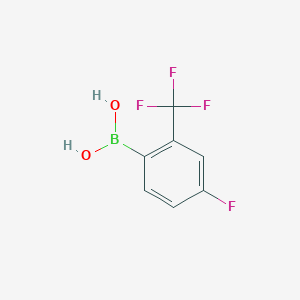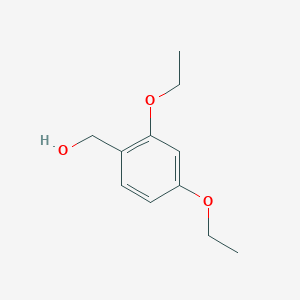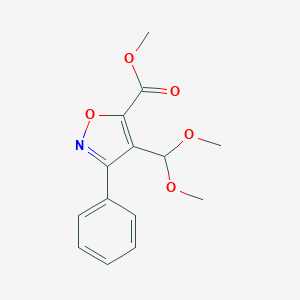
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Overview
Description
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is a compound that features prominently in organic chemistry, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of amino acids using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid derivatives .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc groups using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA, oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids or substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate primarily involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-5-oxopentanoate: Lacks the Boc protecting groups, making it more reactive.
Methyl (2S)-2-(tert-butoxycarbonyl)amino-5-oxopentanoate: Contains only one Boc group, offering different reactivity and protection levels.
Uniqueness
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is unique due to the presence of two Boc protecting groups, providing enhanced stability and selectivity in chemical reactions compared to similar compounds with fewer or no Boc groups .
Properties
IUPAC Name |
methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h10-11H,8-9H2,1-7H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDVERRTEUYROC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC=O)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC=O)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450653 | |
| Record name | Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192314-71-9 | |
| Record name | Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate a useful starting material for synthesizing complex molecules?
A1: This compound possesses two key functionalities that make it valuable in organic synthesis:
- The aldehyde group (-CHO): This group is highly reactive and can undergo various transformations like Wittig reactions [, , ]. This allows for the introduction of carbon chains with specific lengths and functionalities.
Q2: Can you give a specific example of how this compound is utilized to synthesize a specific α-amino acid?
A2: One example from the research [] describes the synthesis of (S)-α-amino oleic acid. this compound undergoes a series of reactions including:
Q3: How does the length of the side chain in the synthesized α-amino acids get determined?
A3: The length of the side chain is controlled by the specific reagents used in the reactions with this compound. For example, in the Wittig reaction, the length of the carbon chain in the ω-trityloxy alkylidene triphenylphosphoranes will dictate the final side chain length in the synthesized α-amino acid [, ]. Similarly, different starting alkanediols or dibromides will lead to varying side chain lengths [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)





![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)






